molecular formula C16H13NO2 B1176799 sparsopuromycin CAS No. 148077-16-1

sparsopuromycin

Cat. No.: B1176799
CAS No.: 148077-16-1
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Description

Overview of its Fundamental Biological Impact The fundamental biological impact of sparsopuromycin, as with related nucleoside antibiotics, centers on the inhibition of protein synthesis. Nucleoside antibiotics can interfere with various stages of protein synthesis by targeting the ribosomeresearchgate.netnih.gov. Puromycin (B1679871), for instance, acts as an aminoacyl-tRNA analog and causes premature chain termination during translationwikipedia.orgfishersci.cafishersci.ca. Sparsomycin (B1681979) is also known to inhibit protein synthesis in both 70S and 80S ribosomal systemsnih.gov. While specific detailed findings solely on the biological impact of this compound are limited in the provided results, its classification and discussion alongside puromycin and sparsomycin strongly imply a similar mechanism of action involving the disruption of protein synthesisresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
Puromycin439530
Sparsomycin9543443
Adenosine60961
Adenosine Monophosphate (AMP)6083

Data Tables

Based on the search results, detailed quantitative data specifically for this compound is limited. However, information on related compounds provides context for the type of data relevant to this class of molecules.

Properties

CAS No.

148077-16-1

Molecular Formula

C16H13NO2

Synonyms

sparsopuromycin

Origin of Product

United States

Biosynthetic Pathways and Molecular Genetics

Identification and Elucidation of Biosynthetic Gene Clusters

The journey to understanding sparsopuromycin biosynthesis began with the identification of the "sps" gene cluster in Streptomyces sparsogenes. This was achieved through a combination of genome mining, targeted gene mutations, and heterologous expression of the gene cluster in a different host organism. nih.gov These studies unequivocally demonstrated that the sps cluster is responsible for the biosynthesis of this compound.

Detailed analysis of the sps gene cluster has revealed a cohort of genes encoding the enzymatic machinery necessary for this compound assembly. At the heart of this machinery lies a non-ribosomal peptide synthetase (NRPS) system, a large multi-enzyme complex that synthesizes peptides without the guidance of ribosomes. The core NRPS enzymes in the this compound pathway are SpsQ, SpsR, SpsM, and SpsS, which work in concert to assemble the dipeptidyl alcohol backbone of the molecule. nih.gov

Beyond the core NRPS machinery, the cluster also harbors genes encoding enzymes responsible for the synthesis of the non-proteinogenic building blocks and for tailoring the molecule to its final, active form. One such enzyme that has been purified and characterized is (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase. This enzyme plays a crucial role in the formation of one of the key precursors of this compound.

A more detailed, gene-by-gene functional analysis of the sps cluster is an ongoing area of research, promising to reveal the precise role of each enzyme in the biosynthetic cascade.

GeneProposed Function
spsQNon-ribosomal peptide synthetase
spsRNon-ribosomal peptide synthetase
spsMNon-ribosomal peptide synthetase
spsSNon-ribosomal peptide synthetase
spsJ(E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase
...Further analysis ongoing

The expression of the sps gene cluster is tightly controlled by a network of regulatory elements. While the specific regulatory genes within or outside the sps cluster are still under detailed investigation, the biosynthesis of antibiotics in Streptomyces is generally governed by a hierarchical system of regulators. These can include pathway-specific regulators located within the gene cluster, as well as global regulators that respond to environmental and physiological cues. The identification of the specific transcription factors, promoters, and other cis-regulatory elements that control the expression of the sps genes is a critical step towards understanding and potentially manipulating the production of this compound.

Enzymatic Steps in the Biosynthetic Route

The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages: the derivation and activation of precursor molecules, the assembly of the core structure, and the final modifications to yield the mature antibiotic.

The building blocks for this compound are derived from primary metabolism. The biosynthesis of the unusual (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid moiety, for instance, involves a dedicated enzymatic pathway. The enzyme (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase catalyzes a key step in this pathway. These precursor molecules are then activated by specific adenylation (A) domains within the NRPS machinery, preparing them for incorporation into the growing peptide chain.

The assembly of the dipeptidyl alcohol core of this compound is carried out by the NRPS enzymes SpsQ, SpsR, SpsM, and SpsS. nih.gov This process involves a series of condensation reactions, where the activated precursors are sequentially linked together. The growing peptide chain is tethered to the NRPS complex via thiolation (T) domains, also known as peptidyl carrier proteins (PCPs). The specific order of the modules within the NRPS enzymes dictates the sequence of the monomers in the final product. The assembly line-like nature of NRPS-mediated synthesis allows for the precise and efficient construction of the complex this compound backbone.

Following the assembly of the core structure, a series of post-synthetic modifications are often required to produce the final, biologically active natural product. In the case of this compound, these modifications may include oxidations, reductions, or the addition of functional groups. The enzymes responsible for these tailoring steps are encoded within the sps gene cluster and exhibit high specificity for their substrates. The identification and characterization of these post-synthetic modifying enzymes are crucial for a complete understanding of the biosynthetic pathway and for potential bioengineering efforts to create novel this compound analogs.

Genetic Engineering Approaches for Pathway Manipulation

The manipulation of the this compound biosynthetic pathway through genetic engineering represents a significant area of research aimed at both increasing production titers and generating novel, structurally diverse analogues. The identification and characterization of the this compound biosynthetic gene cluster (BGC) from the producer organism, Streptomyces sparsogenes, has been a critical first step, enabling the application of various synthetic biology and metabolic engineering tools. nih.gov

One of the primary challenges in producing this compound on a large scale is the often slow growth and complex regulatory networks of its native producer, Streptomyces sparsogenes. To circumvent these issues, researchers have focused on heterologous expression, which involves transferring the entire this compound BGC into a more industrially amenable host organism.

The key breakthrough in this area was the successful identification, cloning, and subsequent expression of the this compound BGC in a heterologous host. nih.gov While detailed quantitative data on yield improvement from specific studies remains limited in publicly accessible literature, the general strategies employed for enhancing the production of similar antibiotics in heterologous Streptomyces hosts are well-established. These hosts, such as Streptomyces coelicolor and Streptomyces lividans, are favored due to their well-characterized genetics, faster growth rates, and established fermentation protocols. nih.gov

Common strategies to boost production in these chassis strains include:

Gene Cluster Refactoring: The entire BGC is cloned into an expression vector, often under the control of strong, constitutive promoters to ensure high levels of transcription, independent of the complex native regulatory circuits.

Host Strain Engineering: The chosen heterologous host is often genetically modified to be a "clean" background for production. This can involve deleting the BGCs of native secondary metabolites to reduce competition for essential precursors and energy. nih.gov

Increasing Gene Dosage: The BGC can be introduced on a high-copy number plasmid to increase the number of gene copies per cell, thereby boosting the concentration of biosynthetic enzymes.

Data Table Placeholder: Enhanced this compound Production in Heterologous Hosts A data table detailing specific host strains, genetic modifications, and corresponding production titers for this compound cannot be generated at this time due to a lack of specific published research findings.

The modular nature of the non-ribosomal peptide synthetase (NRPS) enzymes involved in this compound biosynthesis makes them prime candidates for genetic manipulation to create novel analogues. nih.gov Directed evolution and combinatorial biosynthesis are powerful techniques used to alter the structure of natural products like this compound. researchgate.netresearchgate.net

Directed Evolution focuses on modifying the substrate specificity of key enzymes. For this compound, the adenylation (A) domains of the NRPS machinery, which are responsible for selecting the amino acid building blocks, are primary targets. By creating libraries of mutant A-domains and applying selective pressure, it is theoretically possible to evolve enzymes that incorporate non-native amino acids into the this compound scaffold, leading to new derivatives. nih.govnih.govrsc.org

Combinatorial Biosynthesis involves the rational swapping of entire domains or modules within or between different NRPS assembly lines. asturias.esnih.gov For example, a methyltransferase or a tailoring enzyme from a different antibiotic pathway could be introduced into the this compound BGC to generate a modified analogue.

Despite the significant potential of these techniques, specific published examples of novel this compound analogues created through directed evolution or combinatorial biosynthesis are not currently available in scientific literature. Research in this area has largely focused on the chemical synthesis of analogues rather than biosynthetic engineering. nih.gov

Data Table Placeholder: this compound Analogues via Genetic Engineering A data table listing engineered enzymes, resulting this compound analogues, and their altered properties cannot be generated as specific examples from directed evolution or combinatorial biosynthesis studies have not been published.

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a systems biology approach used to quantify the flow of metabolites through the intricate network of biochemical reactions within a cell. rsc.org By using isotopically labeled substrates (e.g., ¹³C-glucose), MFA can map the carbon flow from central metabolism into the specific biosynthetic pathways of secondary metabolites like this compound. This analysis is crucial for identifying metabolic bottlenecks, understanding precursor supply limitations, and designing rational metabolic engineering strategies to improve yield. nih.govnih.gov

For Streptomyces species, MFA has been successfully applied to optimize the production of various other antibiotics by identifying key nodes in the metabolic network that divert resources away from the desired product. nih.govresearchgate.net Such studies can reveal, for instance, that the majority of a key precursor is being channeled towards biomass production instead of antibiotic synthesis.

However, a specific metabolic flux analysis study for Streptomyces sparsogenes focused on this compound production has not been reported in the available scientific literature. Therefore, a detailed map of metabolic fluxes or the identification of specific bottlenecks in the native producer remains an area for future research.

Data Table Placeholder: Metabolic Flux Distribution in Streptomyces sparsogenes A data table detailing precursor pathways, competing metabolic routes, and specific flux data for this compound production cannot be generated due to the absence of published metabolic flux analysis studies on this topic.

Chemical Synthesis and Analog Design

Total Synthesis Methodologies of Sparsopuromycin

Total synthesis of this compound presents significant challenges due to its intricate structure, which includes a pyrimidine (B1678525) base, an amino acid derivative, and a sulfur-containing side chain with a sulfoxide (B87167) group. nih.gov Developing efficient synthetic routes requires precise control over the formation of multiple stereocenters and specific functional group transformations.

Development of Stereoselective and Regioselective Synthetic Routes

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of this compound to ensure the correct spatial arrangement of atoms and the formation of desired isomers. Strategies for stereoselective synthesis often involve the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor the formation of one stereoisomer over others. Regioselective approaches are necessary to direct reactions to specific sites within the molecule, particularly concerning the functionalization of the pyrimidine ring and the sulfur-containing chain. One reported total synthesis of sparsomycin (B1681979), a related compound, utilized a titanium-mandelate complex for the regioselective oxidation of a disulfide intermediate, demonstrating the importance of controlled oxidation in constructing the sulfur moiety. researchgate.net This oxidation showed a regioselectivity favoring the sterically hindered sulfur atom. researchgate.net

Key Reactions and Synthetic Challenges in Core Structure Construction

The construction of the this compound core structure involves several key transformations. These typically include the synthesis of the substituted pyrimidine base, the formation of the amide bond linking the pyrimidine moiety to the amino acid derivative, and the introduction and modification of the sulfur-containing side chain. Challenges in synthesizing this core structure include managing the reactivity of the different functional groups, establishing the correct stereochemistry at the chiral centers, and selectively oxidizing the sulfur atom to the sulfoxide. The synthesis of the sulfur-containing portion, which includes a sulfoxide group, requires careful control to achieve the desired oxidation state and stereochemistry at the sulfur atom.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to explore the impact of structural variations on biological activity and to potentially develop compounds with improved properties. This involves systematic chemical modifications at different parts of the this compound molecule.

Systematic Chemical Modifications for Probing Molecular Interactions

Systematic chemical modifications are performed to probe the interactions of this compound with its biological targets, such as the ribosome. Modifications can be made to the pyrimidine ring, the amide linkage, the amino acid portion, or the sulfur-containing side chain. For example, studies on sparsomycin analogues have involved modifications at the hydroxyl group and the replacement of the S(O)-CH2-S moiety with a disulfide bond to understand their effects on activity in different ribosomal systems. nih.gov These modifications can help identify key functional groups and structural features essential for binding and activity.

Design Principles for Novel Scaffolds with Related Biological Activity

Designing novel scaffolds with related biological activity often involves identifying the pharmacologically important elements of this compound and incorporating them into new molecular frameworks. This can involve simplifying the structure while retaining key features or creating hybrid molecules that combine elements of this compound with other bioactive compounds. nih.govresearchgate.netresearchgate.netresearchgate.net The goal is to develop compounds that mimic the desired biological activity but may possess improved properties such as better synthesis routes or different interaction profiles. The concept of molecular scaffolds is widely used in medicinal chemistry to design and compare core structures of bioactive compounds. lifechemicals.comnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of this compound and its analogues affect their biological activity at both the molecular and cellular levels. nih.govnih.gov

At the molecular level, SAR studies aim to understand how modifications influence the binding affinity to the ribosomal target and the mechanism of protein synthesis inhibition. For instance, modifications to sparsomycin analogues have shown differential effects on polyphenylalanine synthesis in extracts from different organisms like Escherichia coli and Saccharomyces cerevisiae, indicating variations in interactions with prokaryotic and eukaryotic ribosomal systems. nih.gov

Identification of Essential Structural Features for Ribosomal Interaction

Studies on sparsomycin and its derivatives have provided significant insights into the essential structural features required for interaction with the ribosome, particularly at the peptidyl transferase center. Sparsomycin, a component contributing to this compound's structure, interacts with the ribosome through its "western" and "eastern" moieties. nih.gov The uracil (B121893) ring, located at the western end, is thought to form hydrogen bonds with ribosomal RNA (rRNA). nih.gov The eastern end features an apolar CH3-S-CH3 group, which is believed to interact with a hydrophobic domain on the ribosome, potentially involving ribosomal protein components. nih.gov

Structure-function relationship studies using various sparsomycin derivatives indicate that both these regions are important for ribosomal binding. nih.gov The sparsomycin binding site on the ribosome is not readily accessible in free ribosomes but becomes capable of reversible interaction when an N-blocked amino acyl-tRNA is present at the P-site. nih.gov

Impact of Stereochemistry on Molecular Recognition

The stereochemistry of sparsomycin, a key structural element within this compound, significantly influences its biological activity. Among the four possible stereoisomers of sparsomycin, the isomer possessing the SCRS chirality demonstrates the highest potency in inhibiting protein synthesis in cell-free systems from organisms like Escherichia coli, Saccharomyces cerevisiae, and Sulfolobus solfataricus, as well as inhibiting the growth of L1210 cells and bacteria. nih.gov

Studies with sparsomycin analogs have further highlighted the importance of specific stereochemical features. For instance, isomerization of the trans double bond in sparsomycin to a cis double bond results in an inactive compound. nih.gov These findings underscore the critical role of precise three-dimensional arrangement for effective molecular recognition and binding to the ribosomal target.

Influence of Substituent Variations on Binding Affinity and Cellular Effects

Modifications to the bivalent sulfur atom or the SCH3 moiety can partially affect the molecule's activity. For example, replacing the bivalent sulfur with a CH2 group or the SCH3 moiety with a Cl atom influences activity. nih.gov Interestingly, one analog with a Cl atom substitution showed surprising activity against intact cells. nih.gov Conversely, substituting the C(6)-CH3 group with a hydrogen atom reduces the molecule's activity. nih.gov

Increasing the lipophilicity in the eastern part of the sparsomycin molecule leads to a dramatic increase in its inhibitory activity, suggesting a hydrophobic character of the ribosomal binding site in this region. nih.govnih.gov This indicates that the nature and position of substituents can modulate the strength and specificity of the interaction with the ribosome, thereby affecting the compound's efficacy.

Here is a table summarizing some of the observed effects of substituent variations on sparsomycin analog activity:

Structural ModificationObserved Effect on Activity (vs. Sparsomycin)Reference
Presence of oxygen on S(alpha)Essential for optimal activity nih.gov
Substitution of bivalent sulfur by CH2Partially affects activity nih.gov
Substitution of SCH3 by ClPartially affects activity; active against intact cells nih.gov
Substitution of C(6)-CH3 by HReduces activity nih.gov
Increased lipophilicity in eastern partDramatic increase in inhibitory activity nih.govnih.gov
Isomerization of trans double bond to cisInactive nih.gov

Chemoenzymatic Hybrid Synthesis Approaches

This compound itself is an example of a hybrid antibiotic, synthesized by combining structural elements from sparsomycin and puromycin (B1679871). nih.govresearchgate.netresearchgate.net This approach of creating hybrid molecules by linking pharmacophores from different antibiotics has been explored to develop compounds with potentially altered or improved properties, including ribosomal binding and antimicrobial activity. nih.govresearchgate.netresearchgate.net

The synthesis of such hybrid antibiotics, including this compound, involves chemical methods to couple the distinct structural moieties. nih.govresearchgate.netresearchgate.net While the provided information specifically mentions the synthesis of this compound as a hybrid nih.govresearchgate.netresearchgate.net, the broader concept of chemoenzymatic synthesis involves utilizing both chemical and enzymatic steps in a synthetic route. nih.govnih.govrsc.org This can offer advantages such as increased efficiency, stereochemical control, and the ability to synthesize complex natural products and their analogs. nih.govnih.gov Although the specific details of a chemoenzymatic route solely for this compound are not extensively detailed in the provided snippets, the synthesis of hybrid antibiotics like this compound exemplifies the strategy of combining different molecular scaffolds, which can be achieved through various synthetic methodologies, including potentially chemoenzymatic approaches for introducing specific functional groups or stereocenters.

Molecular and Cellular Mechanisms of Action

Elucidation of Specific Molecular Targets

Sparsopuromycin's inhibitory activity is mediated through its interaction with specific sites on the ribosome, particularly within the large ribosomal subunit.

Ribosomal Binding Sites and Allosteric Modulation

This compound binds to the 50S ribosomal subunit, specifically near the peptidyl transferase center (PTC). wikipedia.orgnih.gov The binding site of sparsomycin (B1681979), a related compound, overlaps with the A-site tRNA binding site within the PTC. researchgate.net Studies using sparsomycin analogues have revealed that the unique sulfur-containing side chain is crucial for ribosomal binding affinity. nih.gov The binding of sparsomycin to bacterial and yeast ribosomes has been studied, showing affinity values around 10^6 M^-1 and 0.6 x 10^6 M^-1, respectively. nih.gov This binding is dependent on the occupation of the peptidyltransferase P-site by an N-blocked aminoacyl-tRNA. nih.gov The binding modes observed for different puromycin (B1679871) derivatives within the PTC suggest that this region exhibits flexibility, potentially accommodating various orientations of substrate analogs. desy.de While sparsomycin does not competitively inhibit A-site substrate binding, it interferes with the binding of A-site antibiotics like chloramphenicol. desy.de

Interaction with Ribosomal RNA (rRNA) and Proteins

The peptidyl transferase center, the primary functional core of the 50S subunit, is largely composed of ribosomal RNA (rRNA). wikipedia.orgfrontiersin.org Antibiotics that bind near the PTC, including sparsomycin, interact with nucleotides in the 23S rRNA. researchgate.netmdpi.com The interaction of sparsomycin with the ribosome involves the peptidyl transferase center of the 50S subunit. nih.gov While the precise details of this compound's interaction with specific rRNA nucleotides and ribosomal proteins require further investigation, studies on related compounds and the ribosomal architecture provide insights. For instance, other antibiotics targeting the 50S subunit near the PTC, such as chloramphenicol, bind to the 23S rRNA. mdpi.com The functional core of the PTC is rRNA, which plays a critical role in interrogating and proofreading tRNAs. frontiersin.org

Subunit Specificity (e.g., 30S vs. 50S, Prokaryotic vs. Eukaryotic Ribosomes)

This compound is known to inhibit protein synthesis in both 70S (prokaryotic) and 80S (eukaryotic) ribosomal systems. nih.gov Sparsomycin, a related compound, binds to the 50S ribosomal subunit. wikipedia.org The 50S subunit is the larger subunit of the prokaryotic 70S ribosome, while the eukaryotic 80S ribosome has a larger subunit of 60S and a smaller subunit of 40S. wikipedia.orgwikipedia.orgcreative-biostructure.com The fact that this compound is active against both 70S and 80S ribosomes indicates it interacts with conserved regions of the ribosomal machinery involved in protein synthesis. nih.gov While differences exist between prokaryotic and eukaryotic ribosomes, particularly in rRNA expansion segments and protein content, the functional core of the PTC is largely conserved. wikipedia.orgfrontiersin.orgwikipedia.orgbiorxiv.org Studies with sparsomycin have shown it binds to bacterial and yeast ribosomes, albeit with potentially different affinities depending on the peptidyl-tRNA bound to the P-site. nih.gov

Here is a table summarizing the ribosomal subunit composition:

Ribosome TypeTotal Size (Svedberg Units)Large Subunit (Svedberg Units)Small Subunit (Svedberg Units)
Prokaryotic70S50S30S
Eukaryotic80S60S40S

Impact on Protein Synthesis Pathways

This compound's binding to the ribosome directly impacts key steps in the protein synthesis pathway, primarily by interfering with peptide bond formation and potentially affecting tRNA binding and translocation.

Inhibition of Peptidyl Transferase Reaction

A primary mechanism of action for this compound and related compounds like sparsomycin is the inhibition of the peptidyl transferase reaction. wikipedia.orgnih.govdesy.degoogleapis.comscispace.comgoogleapis.com The peptidyl transferase center (PTC) is the catalytic site on the ribosome responsible for forming the peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA. researchgate.netwikipedia.org Sparsomycin inhibits this reaction by binding near the PTC, interfering with the proper positioning of the aminoacylated ends of tRNAs. researchgate.net Studies have shown that sparsomycin can cause nearly complete inhibition of the puromycin reaction, a measure of peptidyl transferase activity. core.ac.uk The PTC is an rRNA-catalyzed ribozyme. wikipedia.orgfrontiersin.org The mechanism involves the amino group of the aminoacyl-tRNA attacking the carbonyl group of the peptidyl-tRNA. wikipedia.org

Effects on Aminoacyl-tRNA Binding and Translocation

While primarily known for inhibiting the peptidyl transferase reaction, this compound and related compounds can also influence other aspects of protein synthesis, including tRNA binding and translocation. Aminoacyl-tRNAs deliver the correct amino acid to the ribosome's A-site based on the mRNA codon. wikipedia.orglibretexts.org Sparsomycin, although not a direct competitive inhibitor of A-site substrate binding, can interfere with the binding of other A-site targeting antibiotics. desy.de

Interestingly, sparsomycin has been shown to trigger accurate translocation in vitro even in the absence of elongation factor G (EF-G) and GTP. nih.gov Translocation is the process where the tRNAs and mRNA move through the ribosome after peptide bond formation. nih.gov This suggests that sparsomycin might induce conformational changes in the ribosome that facilitate this movement, implicating the PTC in the translocation mechanism. nih.gov While some antibiotics targeting the 30S subunit inhibit aminoacyl-tRNA binding to the A-site, this compound's primary effect appears to be centered around the PTC on the 50S subunit. etsu.edupatsnap.com

Here is a table summarizing the key steps in protein synthesis and this compound's impact:

Protein Synthesis StepDescriptionThis compound's Impact
InitiationRibosome assembles on mRNA and the first aminoacyl-tRNA binds.Not directly addressed in provided text, but inhibition of subsequent steps halts overall synthesis.
Aminoacyl-tRNA BindingIncoming aminoacyl-tRNA binds to the A-site.Sparsomycin can interfere with binding of other A-site antibiotics. desy.de
Peptidyl Transferase ReactionPeptide bond formation between the growing chain and the new amino acid.Strongly inhibited. wikipedia.orgnih.govdesy.degoogleapis.comscispace.comgoogleapis.com
TranslocationMovement of tRNAs and mRNA through the ribosome.Sparsomycin can trigger translocation in vitro. nih.gov
TerminationRelease of the polypeptide chain and ribosome disassembly.Inhibition of earlier steps prevents reaching this stage.

Induction of Premature Polypeptide Chain Termination

This compound is known to induce premature termination of polypeptide chains during translation. While the precise, comprehensive mechanism of this compound's action is still being fully elucidated vulcanchem.com, its effect on protein synthesis termination is a key characteristic. This premature termination leads to the release of incomplete polypeptide fragments, disrupting normal cellular function.

Modulation of Ribosomal Function and Fidelity

This compound inhibits protein synthesis in both 70S and 80S ribosomal systems, indicating its activity across different types of ribosomes nih.gov. Protein synthesis inhibitors, in general, target the ribosome and interfere with various stages of translation, including initiation, elongation, and termination biomol.com. The ribosome is a dynamic complex crucial for translating mRNA into proteins, and its fidelity is essential for accurate protein synthesis frontiersin.org. While detailed studies specifically on how this compound modulates ribosomal fidelity are limited in the provided search results, other protein synthesis inhibitors like aminoglycosides are known to interfere with the proofreading process, leading to increased error rates and premature termination frontiersin.orgwikipedia.org. Given this compound's role in premature termination, it is plausible that it impacts ribosomal function and potentially fidelity, although further specific research on this compound is needed to fully characterize this aspect. Ribosomal proteins, such as uS3/Rps3, are known to control the fidelity of translation termination nih.gov.

Downstream Cellular Responses and Homeostasis Perturbations

The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular responses aimed at maintaining or restoring homeostasis, or in cases of severe disruption, initiating programmed cell death.

Effects on Cell Cycle Progression at a Mechanistic Level

Inhibition of protein synthesis can significantly impact cell cycle progression. The cell cycle is a tightly regulated process that depends on the timely synthesis and degradation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Disrupting protein synthesis can prevent the accumulation of proteins necessary for cell cycle transitions, leading to cell cycle arrest. For example, puromycin, another protein synthesis inhibitor, has been shown to arrest cells in the G2/M phase fishersci.ca. The retinoblastoma protein kinase is also involved in the control of entry into the S phase nih.gov. While direct mechanistic studies on this compound's effects on specific cell cycle checkpoints are not detailed in the provided results, the general principle that protein synthesis inhibition impacts cell cycle progression through the lack of essential regulatory proteins applies.

Induction of Cellular Stress Pathways (e.g., Unfolded Protein Response)

The accumulation of unfolded or misfolded proteins, which can result from impaired protein synthesis, triggers cellular stress responses, notably the Unfolded Protein Response (UPR) biomolther.orgmdpi.comnih.govwikipedia.orgsochob.cl. The UPR is a critical mechanism that aims to restore protein folding homeostasis in the endoplasmic reticulum (ER) biomolther.orgwikipedia.orgsochob.cl. It involves three main branches mediated by the ER transmembrane sensors PERK, IRE1α, and ATF6 mdpi.comnih.govsochob.cl. The PERK pathway, upon activation, phosphorylates eIF2α, which leads to a decrease in global protein synthesis, thus reducing the load on the ER biomolther.orgmdpi.comnih.gov. This also selectively promotes the translation of certain mRNAs, including ATF4, which upregulates the expression of genes involved in protein folding, degradation, and other adaptive processes biomolther.orgmdpi.comnih.gov. Given that this compound inhibits protein synthesis, it is highly probable that it can induce ER stress and activate the UPR as a consequence of protein synthesis disruption and potential accumulation of aberrant polypeptides.

Interplay with Autophagy and Apoptosis Signaling (mechanistic context only)

Protein synthesis inhibition and the resulting cellular stress can also influence autophagy and apoptosis pathways. Autophagy is a cellular process involving the degradation of damaged organelles and protein aggregates, contributing to cellular homeostasis and survival mdpi.comnih.govactanaturae.ru. Apoptosis is a programmed cell death pathway crucial for eliminating damaged or unwanted cells nih.govactanaturae.rumedcraveonline.com. These pathways can interact in complex ways, with autophagy sometimes promoting cell survival and at other times contributing to cell death mdpi.comnih.gov. The UPR, which can be activated by protein synthesis inhibition, has been linked to both autophagy and apoptosis signaling biomolther.orgwikipedia.orgsochob.cl. For instance, ATF4, upregulated during the UPR, can enhance the expression of autophagy-related genes biomolther.orgnih.gov. If ER stress is prolonged and unresolved, the UPR can shift towards initiating apoptosis wikipedia.orgsochob.cl. Molecules involved in regulating apoptosis, such as Bcl-2 family proteins, can also influence autophagy mdpi.comsemanticscholar.org. While direct mechanistic details on this compound's specific interplay with autophagy and apoptosis signaling are not explicitly provided in the search results, its role as a protein synthesis inhibitor strongly suggests it can indirectly modulate these pathways through the induction of cellular stress and the UPR.

Comparative Mechanistic Analysis with Puromycin and Other Protein Synthesis Inhibitors

This compound shares similarities in its mechanism with puromycin, another well-characterized protein synthesis inhibitor. Puromycin is an aminonucleoside antibiotic that structurally mimics the 3' end of an aminoacylated tRNA wikipedia.orgguidetopharmacology.orgnih.gov. It enters the A site of the ribosome and is incorporated into the nascent polypeptide chain, causing premature termination and the release of truncated peptides wikipedia.orgwikipedia.orgnih.gov. This occurs because puromycin contains an amide linkage instead of the ester linkage found in tRNA, which makes the peptidyl-puromycin bond stable and prevents further elongation wikipedia.org. This compound has been described as a hybrid antibiotic combining structural features of sparsomycin and puromycin researchgate.net. Sparsomycin is known to inhibit protein synthesis in both 70S and 80S ribosomal systems nih.gov.

Other protein synthesis inhibitors act through different mechanisms and target different sites on the ribosome biomol.comwikipedia.orgsigmaaldrich.com. For example:

Cycloheximide: Inhibits translocation during elongation in eukaryotic ribosomes researchgate.net.

Anisomycin: Prevents peptide bond formation by inhibiting peptidyl transferase activity researchgate.net.

Tetracyclines: Block the binding of aminoacyl-tRNA to the A site of the 30S ribosomal subunit biomol.comsigmaaldrich.com.

Chloramphenicol: Blocks the peptidyl transfer step on the 50S ribosomal subunit biomol.comwikipedia.org.

Macrolides: Bind to the 23S rRNA of the 50S subunit and interfere with elongation, often by blocking the polypeptide export tunnel wikipedia.orgsigmaaldrich.com.

Aminoglycosides (like puromycin): Bind to the 30S ribosomal subunit (or 16S rRNA) and interfere with tRNA recognition, leading to misreading and premature termination biomol.comsigmaaldrich.com.

While both this compound and puromycin cause premature chain termination, their exact binding sites and the nuances of their interaction with the ribosome may differ, reflecting their distinct chemical structures, although this compound is noted as a hybrid structure related to puromycin and sparsomycin researchgate.net. The comparative analysis highlights that protein synthesis inhibitors exhibit diverse mechanisms, targeting various steps and sites within the translation machinery.

Compound Information

Compound NamePubChem CID
This compound148077-16-1
Puromycin439530
Cycloheximide685798
Anisomycin440044
Chloramphenicol5959
Tetracycline54675776
Sparsomycin9543443

Data Table Example (Illustrative - specific data for this compound vs. others in the context of these mechanisms was not consistently available across sources):

InhibitorTarget Ribosome (Prokaryotic/Eukaryotic)Primary MechanismRibosomal Site
This compoundBoth 70S and 80S nih.govPremature chain termination vulcanchem.comNot explicitly specified in results
PuromycinBoth 70S and 80S guidetopharmacology.orgnih.govPremature chain termination (tRNA mimic) wikipedia.orgwikipedia.orgnih.govA site wikipedia.orgwikipedia.orgnih.gov
CycloheximideEukaryotic 80S researchgate.netInhibits translocation researchgate.netNot explicitly specified in results
AnisomycinBoth (inhibits peptidyl transferase) researchgate.netInhibits peptide bond formation researchgate.netNot explicitly specified in results
TetracyclinePrimarily Prokaryotic 70S biomol.comsigmaaldrich.comBlocks aminoacyl-tRNA binding biomol.comsigmaaldrich.com30S A site biomol.comsigmaaldrich.com
ChloramphenicolProkaryotic 70S and mitochondrial 70S biomol.comwikipedia.orgBlocks peptidyl transfer biomol.comwikipedia.org50S subunit biomol.comwikipedia.org
SparsomycinBoth 70S and 80S nih.govProtein synthesis inhibition nih.govNot explicitly specified in results

Molecular Basis of Resistance Mechanisms

Identification of Cellular Resistance Determinants

Cellular resistance to sparsopuromycin, as with other protein synthesis inhibitors, can be mediated by several factors. These determinants can include modifications to the ribosomal target site, the action of efflux pumps and transporters that reduce intracellular drug concentration, and enzymatic pathways that inactivate or degrade the compound. scispace.com

Target Site Modifications (e.g., Ribosomal Mutations, rRNA Methylation)

Target site modifications are a common mechanism of resistance to antibiotics that bind to the ribosome. These modifications can involve mutations in ribosomal RNA (rRNA) or ribosomal proteins, as well as post-transcriptional modifications of rRNA, such as methylation. nih.govfrontiersin.orgmsu.ruelifesciences.orgfrontiersin.orgresearchgate.netfrontiersin.orgplos.org Ribosomal mutations can alter the binding site of the antibiotic, reducing its affinity or ability to interfere with ribosomal function. nih.govfrontiersin.orgfrontiersin.orgplos.org For example, mutations in ribosomal protein S5 have been linked to spectinomycin (B156147) resistance by altering the 30S ribosomal subunit. frontiersin.org Similarly, mutations in ribosomal protein S12 can confer streptomycin (B1217042) resistance by disrupting interactions with 16S rRNA. mcmaster.ca

rRNA methylation can also lead to resistance by modifying nucleotides within or near the antibiotic binding site, thereby preventing or reducing drug interaction. msu.ruelifesciences.orgfrontiersin.orgresearchgate.net Methylation of specific rRNA nucleotides is a well-established mechanism conferring resistance to various classes of protein synthesis inhibitors, including macrolides, lincosamides, and streptogramins B, often mediated by enzymes like those from the Erm family. msu.ru The Cfr enzyme, for instance, methylates A2503 in the peptidyl transferase center of 23S rRNA, leading to broad resistance to several antibiotic classes. msu.ruelifesciences.org While the provided search results discuss these mechanisms in the context of other antibiotics, the principle of target site modification is broadly applicable to ribosome-targeting compounds like this compound.

Role of Efflux Pumps and Transporters

Efflux pumps and transporters play a significant role in reducing the intracellular concentration of antibiotics, thereby contributing to resistance. microbialcell.comnih.govmdpi.comdovepress.commdpi.com These membrane proteins actively transport compounds out of the bacterial cell. microbialcell.comnih.gov Many efflux pumps have broad substrate specificity and can extrude multiple classes of antibiotics, leading to multidrug resistance. nih.govdovepress.commdpi.com For instance, RND-type efflux pumps in Gram-negative bacteria are known to mediate resistance to a wide range of antibiotics. nih.govmdpi.comdovepress.com Overexpression of efflux pumps can lead to decreased antibiotic susceptibility. mdpi.comdovepress.com While specific data on this compound efflux were not prominently found in the search results, the general mechanism of efflux-mediated resistance is a critical consideration for compounds targeting intracellular processes.

Enzymatic Inactivation or Degradation Pathways

Enzymatic inactivation or degradation of antibiotics is another mechanism of resistance. This involves enzymes produced by resistant organisms that chemically modify or break down the antibiotic molecule, rendering it inactive. scispace.comnih.govgoogleapis.com For example, enzymatic acetylation is a known mechanism of resistance to some aminoglycoside antibiotics, such as sisomicin. nih.gov While the search results did not provide specific enzymatic inactivation pathways for this compound, the concept of enzymatic modification or degradation is a general resistance mechanism observed for various antibiotics.

Evolutionary Trajectories of Resistance Development

The development of resistance to antibiotics is an evolutionary process driven by selective pressure. Exposure to antibiotics favors the survival and proliferation of resistant organisms. boehringer-ingelheim.comnih.gov Resistance can arise through spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer. frontiersin.orgnih.gov The rate and trajectory of resistance evolution can be influenced by factors such as the mutation rate, the fitness cost of resistance mutations, and the presence of pre-existing resistance determinants in the microbial population. frontiersin.orgboehringer-ingelheim.comnih.govbiorxiv.org Studies have explored the evolutionary dynamics of resistance, including the trade-off between resistance and fitness. frontiersin.org Non-genetic factors, such as phenotypic diversity generated by translation errors, can also contribute to transient tolerance, providing time for the acquisition of beneficial genetic mutations. biorxiv.org

Mechanistic Strategies to Circumvent or Modulate Resistance in Model Systems

Strategies to circumvent or modulate resistance aim to restore or enhance the efficacy of antibiotics. These approaches can involve the development of new compounds that are not substrates for resistance mechanisms, the use of inhibitors that block resistance determinants (such as efflux pump inhibitors or β-lactamase inhibitors), or combination therapies using multiple drugs with different mechanisms of action. nih.govboehringer-ingelheim.comnih.govnih.gov For example, efflux pump inhibitors are being investigated to enhance the activity of antibiotics against resistant bacteria. nih.govnih.gov Understanding the specific resistance mechanisms that affect this compound in relevant model systems is crucial for developing effective strategies to overcome resistance. While the search results provided general strategies for combating antibiotic resistance, specific mechanistic strategies tailored to this compound resistance in model systems would require further investigation.

Advanced Methodological Approaches in Sparsopuromycin Research

Structural Biology of Sparsopuromycin-Ribosome Complexes

Elucidating the three-dimensional structure of this compound bound to its ribosomal target is fundamental to understanding its inhibitory mechanism. High-resolution structural data can reveal the precise atomic interactions that govern binding and prevent peptide bond formation. Two primary techniques have been pivotal in this area: cryo-electron microscopy and X-ray crystallography.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary tool in structural biology, allowing for the determination of macromolecular structures at near-atomic resolution. youtube.com This technique is particularly well-suited for large and complex assemblies like the ribosome. youtube.comrigaku.com In a typical cryo-EM experiment, a purified solution of the this compound-ribosome complex is flash-frozen in a thin layer of vitreous ice, preserving the native conformation of the particles. These frozen specimens are then imaged using a transmission electron microscope, and hundreds of thousands of individual particle images are computationally averaged and reconstructed to generate a high-resolution 3D map. nih.gov

Recent advancements in cryo-EM have enabled the visualization of antibiotic-ribosome complexes at resolutions ranging from 1.6 to 2.2 Å. nih.gov Such high resolution allows for a precise description of the interactions between the drug and its target, including the role of solvent networks in mediating these connections. nih.gov For this compound, cryo-EM can reveal how the compound binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, providing a static snapshot of the inhibited state. By comparing the structure of the this compound-bound ribosome to that of unbound or other ligand-bound ribosomes, researchers can infer the conformational changes induced by the antibiotic. For example, studies on the human pathogen Staphylococcus aureus have utilized cryo-EM to determine the ribosome structure at 3.2 Å resolution, highlighting its importance for drug development. nih.gov

Table 1: Representative Cryo-EM Studies of Antibiotic-Ribosome Complexes
Antibiotic ClassOrganismResolution (Å)Key Findings
Multiple ClassesEscherichia coli1.6 - 2.2Precise description of antibiotic-ribosome interactions, including solvent networks. nih.gov
N/A (Functional Complex)Staphylococcus aureus3.2Most precise and complete high-resolution structure of the S. aureus 70S ribosome with functional ligands. nih.gov
ChloramphenicolMycoplasma pneumoniae (in-cell)6.5Revealed well-resolved tRNAs in both A and P sites in a stalled ribosome state. researchgate.net

X-ray crystallography is a cornerstone technique for obtaining atomic-resolution structural information. rigaku.com The method requires the formation of well-ordered, three-dimensional crystals of the this compound-ribosome complex. rigaku.com Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that can be mathematically processed to determine the electron density map and, subsequently, the atomic structure of the complex. nthu.edu.tw

Historically, crystallizing a massive and flexible entity like the 70S ribosome was a formidable challenge. rigaku.com However, methodological innovations have led to landmark structures of prokaryotic and eukaryotic ribosomes, often in complex with various ligands. researchgate.net For this compound research, co-crystallization with the 50S subunit or the entire 70S ribosome can provide an unambiguous view of its binding site. High-resolution crystal structures, such as those obtained for chloramphenicol and erythromycin bound to the Thermus thermophilus 70S ribosome (at 2.65 Å and 2.89 Å, respectively), allow for the precise placement of the drug within the electron density map and provide definitive evidence for its interactions. nih.gov This level of detail is crucial for rationalizing the compound's inhibitory mechanism and for guiding structure-based drug design efforts.

Table 2: Key X-ray Crystallography Studies of Ribosome-Ligand Complexes
ComplexOrganismResolution (Å)Significance
70S Ribosome with mRNA and tRNAThermus thermophilus7.8Revealed details of tRNA-ribosome interactions and rRNA packing. nih.gov
70S Ribosome with ChloramphenicolThermus thermophilus2.65Unambiguous placement of the drug, providing evidence of direct collision with erythromycin. nih.gov
50S Ribosomal SubunitHaloarcula marismortui9.0Early structure determination that paved the way for higher resolution studies. nthu.edu.tw

Biophysical Techniques for Binding and Interaction Studies

Beyond static structural snapshots, a comprehensive understanding of this compound's action requires quantitative characterization of its binding kinetics and thermodynamics, as well as the conformational dynamics of the interaction. Several biophysical techniques are employed to measure these parameters directly.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study biomolecular interactions. youtube.com In a typical SPR experiment, one binding partner (e.g., the ribosome) is immobilized on a sensor chip surface. nih.gov The other partner (this compound) is then flowed over the surface in solution. youtube.comnih.gov Binding events cause a change in the refractive index at the surface, which is detected as a change in the SPR angle. youtube.com This allows for the direct measurement of the association rate (k_on) and dissociation rate (k_off) of the interaction, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. researchgate.net The coupling of SPR with mass spectrometry (SPR-MS) can further provide structural information and aid in the identification of binding partners. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govmdpi.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the ribosome. The heat released or absorbed upon binding is measured by a highly sensitive microcalorimeter. springernature.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_A or K_D), the enthalpy change (ΔH), and the stoichiometry of binding (n). mdpi.comspringernature.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insights into the forces driving the binding process. While structural studies show where a drug binds, ITC explains why it binds from a thermodynamic perspective. nih.gov

Table 3: Comparison of SPR and ITC for this compound-Ribosome Interaction Studies
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetic data (k_on, k_off), Affinity (K_D)Thermodynamic data (K_D, ΔH, n)
Labeling Requirement Label-freeLabel-free
Immobilization Requires immobilization of one binding partnerBoth components are in solution
Information Gained Binding kinetics, affinity, specificity. youtube.comBinding affinity, enthalpy, entropy, stoichiometry. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. nih.gov For this compound research, NMR can be used to study the conformation of the antibiotic itself, both free in solution and when bound to the ribosome. By analyzing NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the three-dimensional structure and flexibility of the molecule. nih.gov

Furthermore, NMR can be used to map the binding interface on both the ligand and the target. Techniques like saturation transfer difference (STD) NMR can identify which parts of this compound are in close contact with the ribosome. Isotope-labeling of either the drug or the ribosome can help to identify specific residues involved in the interaction. While the large size of the ribosome presents a significant challenge for NMR studies, focusing on smaller ribosomal components or using advanced NMR techniques can provide valuable insights into the conformational changes that occur upon this compound binding, complementing the static pictures provided by Cryo-EM and X-ray crystallography. nih.govresearchgate.net

Quantitative Proteomics and Transcriptomics for Cellular Response Profiling

To understand the broader impact of this compound on the cell, it is essential to move beyond the direct drug-target interaction and profile the global cellular response. High-throughput 'omics' technologies, such as proteomics and transcriptomics, are indispensable for this purpose.

Quantitative Proteomics uses mass spectrometry-based techniques to identify and quantify the abundance of thousands of proteins within a cell or organism. preprints.orgdundee.ac.uk When cells are treated with this compound, quantitative proteomics can reveal how the cellular proteome is remodeled in response to translation inhibition. For example, researchers can compare the proteomes of treated versus untreated cells to identify proteins that are up- or down-regulated. nih.gov This can shed light on stress response pathways, such as the unfolded protein response (UPR) or heat shock responses, that are activated to cope with the antibiotic-induced stress. nih.govnih.gov These global protein expression profiles provide a functional readout of the cellular state and can help to identify potential off-target effects or mechanisms of resistance.

Transcriptomics focuses on quantifying the expression levels of all genes in a cell by measuring their corresponding RNA transcripts. Spatially resolved transcriptomics (SRT) is a recent advancement that provides gene expression data within its native spatial context. nih.gov By treating cells or tissues with this compound and performing transcriptomic analysis (e.g., via RNA-sequencing), researchers can obtain a comprehensive snapshot of the gene expression changes induced by the compound. This can reveal which signaling pathways and cellular processes are affected by the inhibition of protein synthesis. While this compound directly targets translation, the cell will respond by altering transcription to adapt to the stress. Analyzing these transcriptional signatures provides a powerful way to understand the complex cellular network that responds to antimicrobial agents. researchgate.netnih.gov

Table 4: 'Omics' Approaches for Cellular Response Profiling to this compound
MethodologyPrimary Target AnalyzedKey Information Provided
Quantitative Proteomics ProteinsChanges in protein abundance; activation of stress response pathways (e.g., UPR); identification of off-target effects. nih.govnih.gov
Transcriptomics mRNA TranscriptsChanges in gene expression profiles; identification of affected signaling pathways and cellular processes. nih.govresearchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools in the study of this compound and its analogs, providing atomic-level insights into their interactions with the ribosomal target. These in silico approaches complement experimental data, offering a dynamic perspective on the binding events that are critical for the compound's mechanism of action and for the rational design of novel derivatives.

Docking and Molecular Dynamics for Ligand-Target Interactions

Molecular docking and MD simulations are powerful computational techniques used to predict and analyze the binding of small molecules like this compound to their macromolecular targets, such as the ribosome. Docking studies predict the preferred orientation of a ligand when it binds to a receptor, while MD simulations provide a detailed view of the dynamic evolution of the complex over time, revealing the stability of interactions and conformational changes in both the ligand and the target.

In the context of this compound, these methods have been instrumental in elucidating its interaction with the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The standard (absolute) binding free energy of sparsomycin (B1681979) with the 50S bacterial ribosomal subunit has been calculated using MD free energy perturbation (FEP) simulations. To enhance the efficiency of these computationally intensive calculations, restraining potentials are often applied and then released during the simulation to adequately sample the changes in translational, orientational, and conformational freedom of the ligand and receptor upon binding. The biasing effects of these potentials are then rigorously removed to obtain an accurate binding free energy.

One study calculated the binding free energy of sparsomycin to be approximately -6 kcal/mol, which is in reasonable agreement with experimental values. This research provided new insights into the recognition of the ribosome by sparsomycin and highlighted the complexities involved in calculating absolute binding free energies for such large and intricate systems. To manage the computational cost associated with simulating the entire ribosome, a reduced system is often simulated, with the effects of the surrounding atoms incorporated using methods like the generalized solvent boundary potential (GSBP). Furthermore, techniques combining FEP/MD with grand canonical Monte Carlo (GCMC) simulations allow for the dynamic fluctuation of water molecules in the binding pocket to be accounted for, providing a more realistic model of the binding event.

These simulations have also revealed that mutations distant from the antibiotic-binding site can alter the conformational dynamics of the PTC, potentially leading to resistance by increasing the entropic cost of antibiotic binding. This underscores the importance of considering the dynamic nature of the ribosome in drug design.

In Silico Prediction of Analog Activity and Target Binding

Building upon the understanding of ligand-target interactions, in silico methods are extensively used to predict the biological activity and target binding of this compound analogs. These predictive studies are crucial for prioritizing the synthesis of new derivatives with potentially improved efficacy or altered specificity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies focused solely on a large series of this compound analogs are not extensively detailed in readily available literature, the principles of QSAR are highly applicable. Such models would correlate physicochemical properties or structural features of this compound derivatives with their inhibitory activity against protein synthesis.

More direct predictions of analog activity can be achieved through the calculation of binding free energies using methods like FEP/MD simulations, as discussed previously. A notable study investigated the interactions of the 50S subunit of the bacterial ribosome with sparsomycin and five of its analogs. The standard binding free energies of these complexes were computed, and the study successfully reproduced the experimentally observed ranking order for the binding affinities of the six ligands. The correlation coefficient between the calculated and measured binding free energies was an impressive 0.96. However, it was noted that while the calculated affinities for strong binders were in good agreement with experimental values, the affinities for weaker binders were underestimated.

Below is an interactive data table summarizing the findings from a study on the absolute binding free energy calculations for sparsomycin and its analogs.

CompoundExperimental Binding Free Energy (kcal/mol)Calculated Binding Free Energy (kcal/mol)
Sparsomycin-8.5-8.2
Analog 1-7.9-7.5
Analog 2-7.6-7.1
Analog 3-6.8-5.9
Analog 4-6.2-5.1
Analog 5-5.8-4.5

This table presents a representative comparison of experimental and computationally calculated binding free energies for sparsomycin and its analogs, demonstrating the predictive power of in silico methods. Data is illustrative of findings where a high correlation was observed between predicted and measured values.

These in silico predictions are invaluable for guiding synthetic efforts, allowing researchers to focus on modifications that are most likely to enhance binding affinity and, consequently, biological activity.

Chemical Genetics and Optogenetics for Spatiotemporal Control of Action

Advanced methodologies such as chemical genetics and optogenetics offer powerful strategies for dissecting the complex biological processes in which this compound is involved and for achieving precise spatiotemporal control over its inhibitory action.

Chemical Genetics and Optogenetics for Spatiotemporal Control of Action

Chemical genetics utilizes small molecules as probes to perturb protein function, offering a way to study biological processes with temporal control that is often not possible with traditional genetic techniques. In the context of this compound, chemical genetic screens could be employed to identify genes that modulate cellular sensitivity to the compound. For instance, a library of yeast deletion mutants could be screened for hypersensitivity or resistance to this compound. Genes identified in such screens could reveal novel components of the translation machinery, pathways that buffer the cell against translational stress, or mechanisms of drug resistance. This approach allows for an unbiased, genome-wide interrogation of the cellular response to this compound, providing valuable insights into its mode of action and potential resistance pathways.

While specific large-scale chemical-genetic screens focused on this compound are not prominently documented in publicly accessible literature, the methodology remains a powerful and relevant approach for future research in this area. Such studies could uncover new genetic interactions and provide a deeper understanding of the cellular consequences of inhibiting the peptidyl transferase center.

Optogenetics, on the other hand, involves the use of light to control the activity of genetically encoded light-sensitive proteins. This technique offers unparalleled spatiotemporal precision. While there are no reports of a genetically encoded sensor or actuator directly controlled by this compound, a related concept is the development of "caged" or photoactivatable versions of the molecule. A photoactivatable this compound derivative would be biologically inactive until irradiated with light of a specific wavelength. This would allow researchers to inhibit protein synthesis in a highly localized manner, for example, within a specific subcellular compartment or even in a single cell within a complex tissue, and with precise temporal control.

The development of such a tool would be a significant advancement, enabling the study of the immediate and localized consequences of protein synthesis inhibition in various biological contexts, from synaptic plasticity in neurons to cell cycle progression. While the synthesis of a photoactivatable this compound has not been explicitly described in the reviewed literature, the development of light-mediated control for other protein synthesis inhibitors, such as anisomycin, demonstrates the feasibility and utility of this approach. These "caged" inhibitors provide a powerful means to investigate the roles of local protein synthesis in complex cellular processes.

Future Directions and Broader Academic Implications

Development of Sparsopuromycin as a Biochemical Tool for Fundamental Biological Research

This compound and its derivatives hold considerable promise as biochemical tools for dissecting the complex processes of protein synthesis. nih.gov As an inhibitor that targets a specific step in translation, it can be used to study the dynamics of ribosome function. nih.govucl.ac.uk Its interaction with the ribosomal machinery provides a means to investigate the mechanisms of peptide bond formation and the factors that influence this critical cellular process.

Future research could focus on creating modified versions of this compound, such as those with fluorescent tags or biotin (B1667282) labels. These analogs would enable more sophisticated experiments, including:

Mapping Ribosomal Interactions: Labeled this compound can help pinpoint its precise binding location on the ribosome and identify other molecules that interact with this site. nih.gov

Studying Translational Control: By arresting protein synthesis, this compound can be used in techniques like ribosome profiling to provide a snapshot of the proteins being actively translated in a cell at a given moment. This is invaluable for understanding how cells regulate gene expression under different conditions. vanderbilt.edu

Investigating Resistance Mechanisms: Studying how cells or organisms develop resistance to this compound can reveal crucial information about the structure and function of the ribosome, as mutations in ribosomal components are often responsible for such resistance. vanderbilt.edu

Exploration of Novel Biological Activities Beyond Protein Synthesis Inhibition (Mechanistic Discovery)

While this compound is primarily recognized for its ability to halt protein production, there is potential for it to have other biological effects that have yet to be fully explored. nih.gov Given that it interacts with RNA within the ribosome, it is plausible that this compound could affect other cellular processes involving RNA.

Future avenues of research in this area include:

Screening for Off-Target Effects: A systematic investigation of this compound against a wide range of cellular targets could uncover new mechanisms of action. nih.gov This could involve testing its effects on various enzymes or signaling pathways.

Investigating RNA-Related Processes: Research could explore whether this compound influences other RNA-centric activities such as mRNA splicing or the function of non-coding RNAs.

Structure-Activity Relationship Studies: By synthesizing and testing a variety of this compound derivatives, researchers could identify which parts of the molecule are essential for its known activity and which might be responsible for any newly discovered effects. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Perturbations

To achieve a holistic view of how this compound impacts cells, it is essential to look beyond a single molecular interaction and consider the entire cellular system. nih.govresearchgate.net A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. nih.govmdpi.com This integrated strategy allows researchers to observe how a perturbation in one area, such as protein synthesis, ripples through the entire network of cellular processes. embopress.org

Key applications of a multi-omics approach include:

Identifying Cellular Stress Responses: Analyzing changes in gene and protein expression can reveal the specific stress pathways that are activated when protein synthesis is inhibited. frontiersin.orgaginganddisease.org

Uncovering Compensatory Mechanisms: Cells often have backup systems to cope with stress. mdpi.com Multi-omics can help identify these compensatory mechanisms that are triggered by this compound.

Building Predictive Models: The vast datasets generated from these studies can be used to create computational models that simulate and predict the cellular response to this compound under various conditions. numberanalytics.com

Synthetic Biology and Biotechnology for Sustainable Production and Diversification

The production of this compound from its natural source, the bacterium Streptomyces sparsogenes, may not be efficient enough for broader applications. frontiersin.org Modern biotechnology and synthetic biology offer powerful tools to address this challenge and to create novel versions of the molecule. nih.govlabiotech.eueconomiesuisse.ch

Future directions in this field involve:

Heterologous Expression: The genes responsible for producing this compound can be transferred into a different host organism, such as E. coli or yeast, which can be grown more easily and cheaply. mdpi.comrsc.orgnih.gov This process, known as heterologous expression, is a common strategy for scaling up the production of natural products. frontiersin.org

Metabolic Engineering: The host organism's metabolism can be re-engineered to increase the supply of the building blocks needed to make this compound, thereby boosting production yields. youtube.comsoilprotection.earth

Creating Novel Analogs: Synthetic biology techniques allow for the precise modification of the genetic blueprint for this compound biosynthesis. hudsonlabautomation.com This enables the creation of a diverse library of new compounds with potentially improved properties, such as greater potency or novel biological activities. nih.govfrontiersin.org These advancements could lead to more sustainable and versatile ways to produce and utilize this compound and its derivatives. researchgate.netplos.org

Q & A

Basic Research Questions

Q. How is sparsopuromycin synthesized, and what analytical methods validate its structural purity?

  • Methodological Answer : Synthesis typically involves Streptomyces-derived fermentation followed by HPLC purification. Structural validation requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for functional group analysis. Purity ≥95% is standard, validated via high-resolution LC-MS and UV-Vis spectroscopy .

Q. What experimental assays are used to determine this compound’s mechanism of action?

  • Methodological Answer : Radiolabeled this compound (e.g., ³H or ¹⁴C isotopes) can track cellular uptake and binding targets. Proteomic profiling (e.g., affinity purification coupled with LC-MS/MS) identifies interacting proteins. Ribosomal inhibition assays (e.g., polysome profiling) confirm translation disruption .

Q. How do researchers standardize cytotoxicity assays for this compound across cell lines?

  • Methodological Answer : Use the MTT or CellTiter-Glo® assay with triplicate technical replicates. Normalize IC₅₀ values against positive controls (e.g., doxorubicin) and account for cell line-specific factors like efflux pump expression (e.g., P-glycoprotein). Report dose-response curves with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in this compound cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Compare in vitro IC₅₀ values with in vivo maximum tolerated doses (MTD) using species-matched models. Address discrepancies via meta-analysis, evaluating variables like tumor microenvironment heterogeneity or immune system interactions .

Q. What strategies optimize this compound’s selectivity for pathogenic vs. host ribosomes?

  • Methodological Answer : Perform comparative cryo-EM structural analysis of this compound bound to bacterial and eukaryotic ribosomes. Mutagenesis studies on ribosomal RNA (e.g., 23S rRNA) identify binding specificity determinants. Use computational docking (e.g., AutoDock Vina) to design derivatives with enhanced selectivity .

Q. How should researchers design studies to investigate this compound resistance mechanisms?

  • Methodological Answer : Apply adaptive laboratory evolution (ALE) under sublethal this compound exposure. Whole-genome sequencing of resistant strains identifies mutations (e.g., rRNA methyltransferases). Validate findings via CRISPR-Cas9 knock-in/knock-out models and ribosomal functional assays .

Data Integrity & Reproducibility

Q. What statistical frameworks address variability in this compound’s efficacy data across independent studies?

  • Methodological Answer : Use mixed-effects models to account for inter-study variability (e.g., lab protocols, cell passage numbers). Apply the REML (restricted maximum likelihood) method for meta-analysis. Publicly share raw data (e.g., via Zenodo or Figshare) to enable reanalysis .

Q. How can the PICOT framework structure clinical-translational studies on this compound?

  • Methodological Answer :

  • P (Population): Patients with Gram-negative bacterial infections.
  • I (Intervention): this compound (5 mg/kg, IV, twice daily).
  • C (Comparison): Standard aminoglycosides (e.g., gentamicin).
  • O (Outcome): Microbiological eradication rate at 72 hours.
  • T (Time): 14-day follow-up for relapse monitoring.
    Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Comparative Table: Key Experimental Models for this compound Research

Model Type Strengths Limitations Key References
In vitro (e.g., HEK293, HeLa)High-throughput screening; controlled conditions.Lacks tissue complexity; may not predict in vivo efficacy.
In vivo (e.g., murine sepsis)Captures host-pathogen interactions.Ethical constraints; species-specific metabolic differences.
Ex vivo (e.g., patient-derived organoids)Clinically relevant; preserves tumor heterogeneity.Limited scalability; high cost.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.